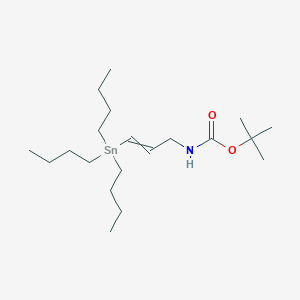
tert-butyl N-(3-tributylstannylprop-2-enyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(3-tributylstannylprop-2-enyl)carbamate is an organotin compound that features a tert-butyl carbamate group and a tributylstannyl group
Preparation Methods
The synthesis of tert-butyl N-(3-tributylstannylprop-2-enyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable stannylating agent. One common method is the use of tributylstannyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
Reaction of tert-butyl carbamate with tributylstannyl chloride:
Chemical Reactions Analysis
tert-Butyl N-(3-tributylstannylprop-2-enyl)carbamate undergoes various types of chemical reactions, including:
-
Oxidation: : The stannyl group can be oxidized to form organotin oxides or other derivatives.
Reagents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid
Conditions: Mild to moderate temperatures
Products: Organotin oxides or other oxidized derivatives
-
Substitution: : The stannyl group can be substituted with other functional groups.
Reagents: Halogenating agents, nucleophiles
Conditions: Varies depending on the reagent
Products: Substituted carbamates with different functional groups
-
Reduction: : The stannyl group can be reduced to form the corresponding hydrocarbon.
Reagents: Reducing agents such as lithium aluminum hydride
Conditions: Anhydrous conditions, low temperatures
Products: Hydrocarbon derivatives
Scientific Research Applications
tert-Butyl N-(3-tributylstannylprop-2-enyl)carbamate has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals, particularly those that require organotin intermediates.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-tributylstannylprop-2-enyl)carbamate involves the reactivity of the stannyl group. The stannyl group can participate in various chemical reactions, including oxidative addition, reductive elimination, and nucleophilic substitution. These reactions are facilitated by the electron-donating properties of the stannyl group, which can stabilize transition states and intermediates.
Comparison with Similar Compounds
tert-Butyl N-(3-tributylstannylprop-2-enyl)carbamate can be compared with other organotin compounds, such as:
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: This compound features a dihydroxypropyl group instead of a stannyl group, making it less reactive in certain types of chemical reactions.
tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: This compound contains a piperidinyl group, which imparts different reactivity and applications compared to the stannyl group.
tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate: This compound has an ethoxy group, which affects its solubility and reactivity compared to the stannyl group.
Properties
IUPAC Name |
tert-butyl N-(3-tributylstannylprop-2-enyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14NO2.3C4H9.Sn/c1-5-6-9-7(10)11-8(2,3)4;3*1-3-4-2;/h1,5H,6H2,2-4H3,(H,9,10);3*1,3-4H2,2H3; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBSCNSTISCAPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C=CCNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41NO2Sn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
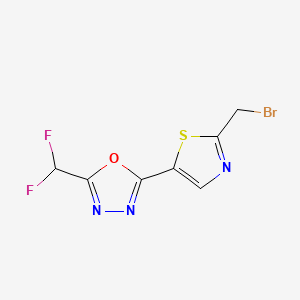
![3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-4-carboxamide](/img/structure/B14780858.png)
![(2,4-Difluoro-4'-methyl-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14780860.png)
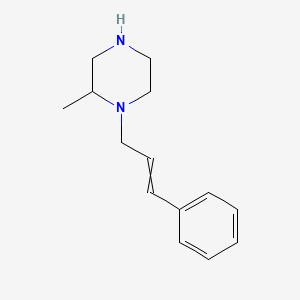



![1-[(2E)-but-2-en-2-yl]-4-chloro-2-methanesulfonylbenzene](/img/structure/B14780895.png)

![Spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,1'-cyclopropane]-6-carboxylic acid](/img/structure/B14780905.png)
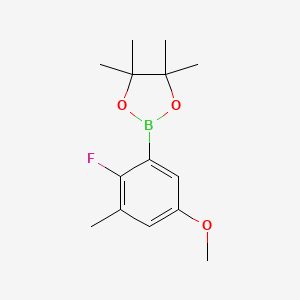
![4-[(2-chloro-6-methylbenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide;methanesulfonic acid](/img/structure/B14780927.png)
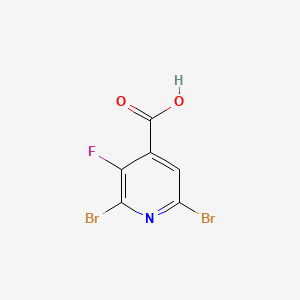
![6-[3-(4-Benzylpiperidin-1-yl)prop-1-ynyl]-1,6-dihydrobenzimidazol-2-one](/img/structure/B14780945.png)
